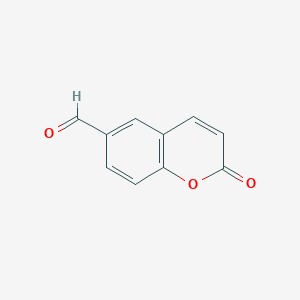

Coumarin-6-carboxaldehyde

Vue d'ensemble

Description

Coumarin-6-carboxaldehyde, also known as 2-oxo-2H-chromene-6-carbaldehyde, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its aromatic structure, which includes a benzopyrone core with an aldehyde group at the 6-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Coumarin-6-carboxaldehyde can be synthesized through various methods. One common synthetic route involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. For this compound, the specific phenol used is 2-hydroxybenzaldehyde, which undergoes cyclization to form the desired product.

Another method involves the Vilsmeier-Haack reaction, where 2-hydroxybenzaldehyde reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the coumarin ring with an aldehyde group at the 6-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Coumarin-6-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

Oxidation: Coumarin-6-carboxylic acid.

Reduction: Coumarin-6-carbinol.

Substitution: Halogenated coumarins, such as 6-bromocoumarin.

Applications De Recherche Scientifique

Coumarin-6-carboxaldehyde has applications in scientific research, particularly in the synthesis of various derivatives with biological activities . Coumarins, in general, are a class of naturally occurring or synthetic compounds with a wide range of applications due to their diverse biological properties .

Scientific Research Applications of this compound

Coumarins are used in a variety of research fields such as laser dyes and organic light-emitting devices . They exhibit antimicrobial, anti-inflammatory, antitumor, and antioxidant activities . Coumarin derivatives have been used as precursors in the preparation of medicinal agents with antibacterial, antifungal, anticancer, antioxidant, anthelmintic, pesticidal, and nematocidal activities .

Coumarin-Modified Carbon Quantum Dots (CQDs)

Coumarin-modified CQDs, synthesized through hydrothermal carbonization and microwave-assisted surface modification, exhibit superior fluorescence characteristics and quantum yield . These CQDs are water-soluble, biocompatible, and non-cytotoxic, making them suitable for bioimaging and biosensing applications .

Coumarin derivatives as inhibitors

6-tert-octyl and 6-8-ditert-butyl coumarins could be considered as promising scaffolds . The molecular docking of 6-tert-octyl and 6-8-ditert-butyl coumarins with 3CLpro protein was performed and these compounds that showed a strong binding affinity for 3CLpro were selected for further investigations .

Use in synthesis

This compound is used to synthesize derivatives with anticancer activity. Coumarins have been investigated as structures for the development of novel agents with higher specificity and affinity to molecular targets, and are characterized as antimicrobial, antioxidant, anti-inflammatory, cytotoxic, and antiviral agents .

Photophysical properties

Aryl coumarin dyes synthesized using coumarin bromides exhibit a large Stoke shift and interesting fluorescence quantum yield . The fluorescence of coumarin dyes can be strongly influenced by pH, showing fluorescence quenching at high acid concentrations .

Pharmacokinetic properties

Pharmacokinetic properties of coumarin compounds have been evaluated using web tools, assessing drug likeness rules, lipophilicity, water solubility, and other parameters . These analyses help in identifying potential antiviral compounds .

Mécanisme D'action

The mechanism by which Coumarin-6-carboxaldehyde exerts its effects is largely dependent on its chemical structure. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Coumarin: The parent compound, lacking the aldehyde group at the 6-position.

Coumarin-3-carboxaldehyde: Similar structure but with the aldehyde group at the 3-position.

7-Hydroxycoumarin: A hydroxylated derivative of coumarin.

Uniqueness

Coumarin-6-carboxaldehyde is unique due to the specific positioning of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.

Activité Biologique

Coumarin-6-carboxaldehyde (C6) is a synthetic derivative of coumarin, a naturally occurring compound known for its diverse biological activities. This article explores the biological activity of C6, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a coumarin backbone with a carboxaldehyde functional group at the 6-position. This modification enhances its solubility and reactivity, making it a candidate for various biological applications.

Biological Activities

1. Antioxidant Activity

C6 exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that C6 can scavenge free radicals effectively, thereby preventing cellular damage. The antioxidant activity is primarily attributed to the presence of hydroxyl groups in specific positions on the coumarin ring, which enhance its ability to donate electrons and neutralize reactive oxygen species (ROS) .

2. Anticancer Properties

Recent research indicates that C6 possesses notable anticancer effects against various cancer cell lines. For instance, in vitro studies demonstrated that C6 exhibited cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of 18.05 μM . The mechanism behind this activity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells .

3. Enzyme Inhibition

C6 has been evaluated for its inhibitory effects on various enzymes linked to cancer progression and inflammation. For example, it has shown potential as an inhibitor of glutathione transferase P1-1 (hGSTP1-1), which is involved in detoxification processes in cells. Compounds derived from C6 demonstrated significant inhibition rates, with some derivatives achieving over 85% inhibition at concentrations around 10 μM .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antioxidant | N/A | N/A | Scavenging ROS |

| Anticancer | HeLa | 18.05 | Induction of apoptosis |

| Enzyme Inhibition | hGSTP1-1 | 12.2 - 16.28 | Inhibition of detoxification enzyme |

Case Studies

Case Study 1: Anticancer Activity

In a study conducted by Sabt et al., various derivatives of this compound were synthesized and tested for their anticancer properties against different cell lines, including prostate cancer cells (PC3 and DU145). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 25 to 40 μM over a 72-hour exposure period . This highlights the potential of C6 derivatives in cancer therapy.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of C6 on hGSTP1-1, revealing that specific derivatives not only inhibited enzyme activity but also exhibited low cytotoxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that target cancer cells while sparing healthy tissues .

Propriétés

IUPAC Name |

2-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCHYJGDSCWRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370977 | |

| Record name | Coumarin-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51690-26-7 | |

| Record name | Coumarin-6-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde in the synthesis of antimicrobial compounds?

A: Coumarin derivatives, including 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde, are known to exhibit diverse biological activities, including antimicrobial properties. This specific derivative possesses a reactive aldehyde group, making it a suitable building block for constructing more complex heterocyclic systems like 2-iminochromenes and chromenopyridines. The researchers aimed to leverage this reactivity to synthesize novel compounds and evaluate their potential as antimicrobial agents [].

Q2: Does the study provide any insights into the Structure-Activity Relationship (SAR) concerning the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety and the observed antimicrobial activity?

A: While the study primarily focuses on the overall synthesized structures (2-iminochromenes and chromenopyridines), it does highlight that the synthesized compounds exhibited varying degrees of antibacterial and antifungal activity. This suggests that the presence and modification of the 7-hydroxy-5-methoxy-coumarin-6-carboxaldehyde moiety within the final structures contribute to the observed activity. Specifically, the study mentions that a 3D pharmacophore model was generated to understand the structural requirements for antibacterial activity []. Further analysis of this model, in conjunction with the activity data, could potentially reveal specific SAR trends related to this coumarin derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.